molecular formula C12H10BrN3O2S B2823744 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide CAS No. 868980-40-9

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide

Cat. No. B2823744
CAS RN: 868980-40-9
M. Wt: 340.2
InChI Key: VLUKRFAGSMHQTA-UHFFFAOYSA-N
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Description

“5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties . The synthesis of similar compounds involves reactions of 2-aminobenzothiazoles with α-haloketones under microwave irradiation in a green medium . The reaction mixture is then cooled, filtered, concentrated under reduced pressure, and washed with various solutions to obtain the final product .

Scientific Research Applications

Synthesis and Antiprotozoal Agents

The compound 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is part of a class of compounds explored for their antiprotozoal properties. One study outlines the synthesis of related dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest potential applications of similar compounds in treating protozoal infections (Ismail et al., 2004).

Heterocycle Chemistry and Transformations

Research into the chemistry of imidazo[2,1-b]thiazoles, including those similar to the specified compound, has led to the development of various heterocycle-substituted derivatives with potential therapeutic applications. Studies have shown the synthesis and transformations of these compounds into different functional groups, indicating their versatility and potential for creating novel therapeutic agents (Eltsov et al., 2003).

Antimicrobial and Antitubercular Activities

Another area of research focuses on the antimicrobial and antitubercular activities of imidazo[2,1-b]thiazole derivatives. A study highlights the microwave-assisted synthesis of new derivatives and their subsequent testing for antimicrobial, antimalarial, and antitubercular properties. The research demonstrates that these compounds exhibit good to excellent antibacterial activity, with some showing promising antimalarial activity, showcasing the potential of this compound related compounds in combating infectious diseases (Vekariya et al., 2017).

Anticancer Properties

Research into imidazo[2,1-b]thiazole derivatives also extends to their potential anticancer properties. Studies have synthesized various derivatives to evaluate their cytotoxic activities against different cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment. This research underscores the importance of structural modifications to enhance biological activity and highlights the potential of compounds like this compound in oncology (Yang et al., 2010).

properties

IUPAC Name

5-bromo-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-2-1-9(18-10)11(17)14-4-3-8-7-16-5-6-19-12(16)15-8/h1-2,5-7H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUKRFAGSMHQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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